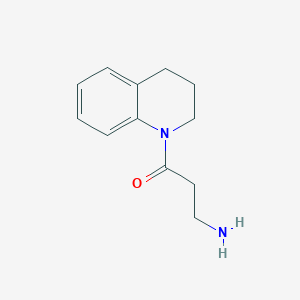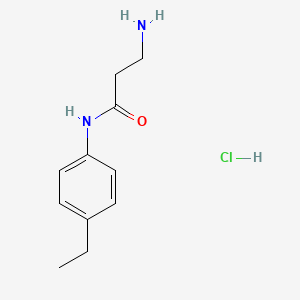
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride
Descripción general
Descripción
N-1-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPA is a beta-amino acid and has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride has been extensively studied for its potential applications in various fields, including cancer research, neurological disorders, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's diseases. In drug discovery, this compound has been used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. In neurological disorders, this compound has been shown to have antioxidant and anti-inflammatory effects, which can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative stress, which can prevent cellular damage and improve overall health. In animal studies, this compound has been shown to reduce inflammation and improve cognitive function in models of Alzheimer's and Parkinson's diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride has several advantages for lab experiments, including its well-established synthesis method, high yield and purity, and potential applications in various fields. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride, including the development of novel compounds based on its structure, the investigation of its potential applications in other diseases, and the elucidation of its mechanism of action. In cancer research, this compound derivatives with improved potency and selectivity could be developed for the treatment of various types of cancer. In neurological disorders, this compound could be further investigated for its potential to improve cognitive function and slow disease progression. Overall, the potential applications of this compound in various fields make it an exciting area of research for the future.
Propiedades
IUPAC Name |
3-amino-N-(3,4-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNILXIPDZDYGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}methanamine](/img/structure/B3308497.png)
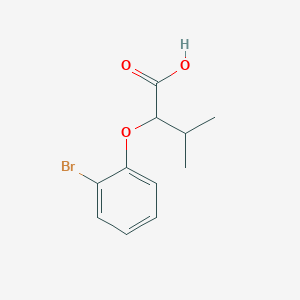

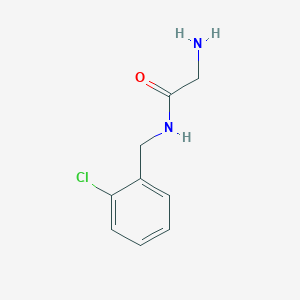
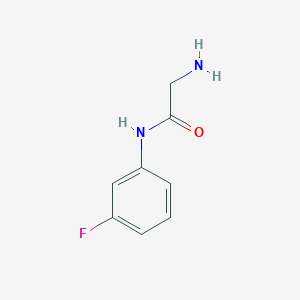


![{4-[2-(Diethylamino)ethoxy]-3-methoxyphenyl}methanamine](/img/structure/B3308553.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile](/img/structure/B3308556.png)

